
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28FN3O5 and its molecular weight is 517.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex quinazoline derivative with potential therapeutic applications. This compound has been studied for its biological activities, particularly in antimicrobial and anticancer domains. The following sections provide an overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C29H28FN3O5
- Molecular Weight : 517.5 g/mol
- CAS Number : 1242971-69-2
Biological Activity Overview
The biological activity of quinazoline derivatives, including the compound in focus, has been extensively researched. This section summarizes key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study on related quinazoline-2,4(1H,3H)-dione derivatives highlighted their effectiveness against various bacterial strains:
- Inhibition Zones : The most active compounds showed inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Compounds displayed MIC values between 70 mg/mL and 80 mg/mL against tested strains .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 11 | 80 |
Compound 15 | Escherichia coli | 10 | 75 |
Compound 14a | Candida albicans | 12 | 70 |
Compound 14b | Candida albicans | 13 | 75 |
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer potential. The compound's structural characteristics suggest it may inhibit key pathways involved in cancer cell proliferation:
- PARP Inhibition : The compound has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased susceptibility of cancer cells to chemotherapy .
- Cell Line Studies : Various studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Case Studies
Several studies have focused on the synthesis and evaluation of quinazoline derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Applications De Recherche Scientifique
Poly(ADP-ribose) Polymerase Inhibition
One of the significant applications of this compound is its role as an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial in the DNA repair process, particularly in single-strand break repair. Inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, making it a promising target for anticancer therapies. Research has shown that derivatives of quinazoline compounds exhibit strong inhibitory activity against PARP-1, which is essential for the development of novel anticancer drugs .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that it induces apoptosis (programmed cell death) and inhibits cell proliferation in cancer cells. The mechanism involves the disruption of cellular signaling pathways that promote survival and proliferation .
Study on Quinazoline Derivatives
Research published in the Journal of Medicinal Chemistry highlighted a series of quinazoline derivatives with varying substituents that demonstrated significant PARP inhibition and anticancer activity. The study emphasized the structure-activity relationship (SAR), indicating that modifications at specific positions on the quinazoline ring could enhance biological activity .
Synthesis and Characterization
A detailed synthesis protocol was established for preparing 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the compound's structure and purity. In vitro assays further validated its biological activity against various cancer cell lines .
Summary Table: Applications and Findings
Application | Findings |
---|---|
PARP Inhibition | Effective inhibitor leading to increased DNA damage in cancer cells |
Anticancer Activity | Induces apoptosis and inhibits proliferation in multiple cancer cell lines |
Mechanisms | Inhibits DNA repair mechanisms; induces oxidative stress |
Structure-Activity Relationship | Modifications enhance biological activity; critical for drug design |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline-2,4-dione core. Key steps include:
- Benzylation : Substitution at positions 1 and 3 using 4-fluorobenzyl and 4-(pyrrolidine-1-carbonyl)benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Methoxy group introduction : Dimethylation of hydroxyl precursors using methyl iodide or diazomethane .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity . Characterization employs ¹H/¹³C NMR for connectivity, IR spectroscopy for functional groups (e.g., carbonyl at ~1700 cm⁻¹), and mass spectrometry (ESI-MS) for molecular weight confirmation .
Q. How is the structural integrity of the compound validated post-synthesis?
A combination of analytical techniques is used:
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) .
- X-ray crystallography (if crystals are obtainable): For definitive 3D structural elucidation .
- Elemental analysis : To verify C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
Critical variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require rigorous drying to avoid hydrolysis .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency .
- Temperature control : Lower temperatures (40–60°C) reduce side reactions during sensitive steps (e.g., oxadiazole formation) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodologies include:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity for targets like G-protein-coupled receptors .
- Cell-based models : Dose-response curves in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via MTT assays . Computational docking (e.g., AutoDock Vina) predicts binding modes to guide experimental validation .
Q. How should contradictory biological activity data across studies be resolved?
Contradictions may arise from:
- Assay variability : Differences in cell culture conditions (e.g., serum concentration, passage number) .
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. fluorine) drastically alter activity . Mitigation strategies:
- Reproducibility checks : Independent replication in multiple labs.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Thermogravimetric analysis (TGA) : Measures thermal decomposition (e.g., weight loss at 200–300°C indicates pyrrolidine moiety instability) .
- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Light sensitivity : Accelerated stability testing under UV/visible light to identify photodegradants .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O5/c1-37-25-15-23-24(16-26(25)38-2)32(17-20-7-11-22(30)12-8-20)29(36)33(28(23)35)18-19-5-9-21(10-6-19)27(34)31-13-3-4-14-31/h5-12,15-16H,3-4,13-14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODDFJRLMBAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.